Didodecyl 2,2'-sulfanediyldipropanoate
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Overview
Description
Preparation Methods
Didodecyl 2,2’-sulfanediyldipropanoate is typically synthesized through the esterification of thiodipropionic acid with dodecanol. The reaction is catalyzed by an acid catalyst and involves heating the reactants under reflux conditions . The industrial production of this compound follows a similar process, ensuring high purity and yield .
Chemical Reactions Analysis
Didodecyl 2,2’-sulfanediyldipropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Didodecyl 2,2’-sulfanediyldipropanoate has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of Didodecyl 2,2’-sulfanediyldipropanoate is its ability to scavenge free radicals and inhibit oxidative degradation . The compound interacts with free radicals, neutralizing them and preventing them from causing damage to the material or biological system . This antioxidant activity is primarily due to the presence of sulfur atoms in its structure, which can effectively stabilize free radicals .
Comparison with Similar Compounds
Didodecyl 2,2’-sulfanediyldipropanoate is similar to other thioester antioxidants, such as:
Dilauryl thiodipropionate: Another name for Didodecyl 2,2’-sulfanediyldipropanoate.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A similar antioxidant used in polymers.
Tris(2,4-di-tert-butylphenyl) phosphite: Another antioxidant with similar applications.
The uniqueness of Didodecyl 2,2’-sulfanediyldipropanoate lies in its specific structure, which provides effective antioxidant properties and makes it suitable for a wide range of applications .
Properties
CAS No. |
20611-90-9 |
---|---|
Molecular Formula |
C30H58O4S |
Molecular Weight |
514.8 g/mol |
IUPAC Name |
dodecyl 2-(1-dodecoxy-1-oxopropan-2-yl)sulfanylpropanoate |
InChI |
InChI=1S/C30H58O4S/c1-5-7-9-11-13-15-17-19-21-23-25-33-29(31)27(3)35-28(4)30(32)34-26-24-22-20-18-16-14-12-10-8-6-2/h27-28H,5-26H2,1-4H3 |
InChI Key |
XJQUFWCXNMUBGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(C)SC(C)C(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
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